molecular formula C10H14ClO4PS B12565158 Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate CAS No. 192723-80-1

Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate

Cat. No.: B12565158
CAS No.: 192723-80-1
M. Wt: 296.71 g/mol
InChI Key: XLVCJVJMVNPADM-UHFFFAOYSA-N
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Description

Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate is a compound that features a thiophene ring substituted with a chlorocarbonyl group and a phosphonate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of both chlorocarbonyl and phosphonate groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the chlorocarbonyl group, converting it to a hydroxymethyl group.

  • Substitution: : The chlorocarbonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or ethanol (EtOH) can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxymethyl-substituted thiophene.

    Substitution: Amides or esters.

Mechanism of Action

The mechanism of action of diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phosphonate group can enhance binding affinity to certain biological targets, while the thiophene ring can provide stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate is unique due to the presence of both chlorocarbonyl and phosphonate groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications.

Properties

CAS No.

192723-80-1

Molecular Formula

C10H14ClO4PS

Molecular Weight

296.71 g/mol

IUPAC Name

5-(diethoxyphosphorylmethyl)thiophene-2-carbonyl chloride

InChI

InChI=1S/C10H14ClO4PS/c1-3-14-16(13,15-4-2)7-8-5-6-9(17-8)10(11)12/h5-6H,3-4,7H2,1-2H3

InChI Key

XLVCJVJMVNPADM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(S1)C(=O)Cl)OCC

Origin of Product

United States

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